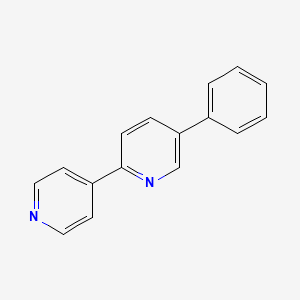

5-Phenyl-2,4'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIOVZCVPYFEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479651 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340026-72-4 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Phenyl 2,4 Bipyridine and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Formation

The formation of the biaryl linkage in 5-Phenyl-2,4'-bipyridine and its derivatives is efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods typically involve the coupling of a suitably functionalized pyridine (B92270) with another pyridine or a phenyl group, catalyzed by palladium or nickel complexes.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including substituted bipyridines. mdpi.compreprints.orgmdpi.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. For the synthesis of this compound, this could involve coupling a 5-phenyl-2-halopyridine with a 4-pyridylboronic acid derivative, or a 2-halopyridine with a 4-(phenyl)pyridinylboronic acid derivative.

A significant challenge in the Suzuki coupling of pyridyl compounds is the instability of certain pyridylboronic acids, particularly 2-pyridylboronic acid derivatives, and the tendency of the bipyridine product to coordinate with the palladium catalyst, thereby inhibiting its activity. mdpi.compreprints.org To overcome these issues, various stable boronic acid surrogates have been developed. For instance, 2-pyridineboronic acid N-phenyldiethanolamine esters have been successfully coupled with bromopyridines using a PdCl2(PPh3)2 catalyst. mdpi.compreprints.org Another approach involves the use of tetrabutylammonium (B224687) 2-pyridyltriolborate salts, which show enhanced reactivity, especially when coupled with chloropyridines in the presence of a PdCl2(dcpp) catalyst. mdpi.compreprints.org

Typical conditions for Suzuki-Miyaura coupling reactions leading to bipyridine derivatives involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Bipyridine Synthesis

| Catalyst (mol%) | Boron Reagent | Halide Partner | Base | Solvent | Product Type | Reference |

| Pd(PPh3)4 (>10) | Pyridyl boronic acid | Bromopyridine | Na2CO3 | - | Bipyridine | preprints.org |

| PdCl2(PPh3)2 (5) | 2-Pyridineboronic acid N-phenyldiethanolamine ester | Bromopyridine | - | - | 2,2'-Bipyridine (B1663995) | mdpi.compreprints.org |

| PdCl2(dcpp) | Tetrabutylammonium 2-pyridylborate salt | Chloropyridine | - | - | 2,2'-Bipyridine | mdpi.compreprints.org |

| PdCl2 / Na2CO3 | 4-Acetamidophenyl-1-pinacolatoboron ester | Fmoc-4-bromophenylalanine | Na2CO3 | THF/ethylene glycol | Aryl-substituted phenylalanine | mdpi.com |

Negishi Cross-Coupling Strategies

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for synthesizing bipyridines. orgsyn.orgorgsyn.org It is noted for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorganic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling a pyridylzinc halide with a halopyridine.

An efficient method for producing substituted 2,2'-bipyridines involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst. organic-chemistry.org This approach successfully couples organozinc pyridyl reagents with both 2-bromo- and 2-chloropyridines, with the latter requiring heating to achieve good yields. organic-chemistry.org For the synthesis of 5-substituted 2,2'-bipyridines, a modified Negishi reaction using a palladium complex with tri-tert-butylphosphane has proven effective with substituted 2-chloropyridines. organic-chemistry.org The choice of catalyst and ligand is crucial for optimizing the reaction's efficiency and selectivity. The reactivity of the halide partner is also a key factor, with iodides generally being more reactive than bromides or chlorides. orgsyn.org

Table 2: Conditions for Negishi Cross-Coupling in Bipyridine Synthesis

| Catalyst | Ligand | Reactant 1 (Organozinc) | Reactant 2 (Halide) | Conditions | Product Type | Reference |

| Pd(PPh3)4 | - | Pyridylzinc reagent | 2-Bromopyridine | Room Temperature | Substituted 2,2'-Bipyridine | organic-chemistry.org |

| Pd(PPh3)4 | - | Pyridylzinc reagent | 2-Chloropyridine | Heating | Substituted 2,2'-Bipyridine | organic-chemistry.org |

| Palladium complex | tBu3P | - | 5-Substituted 2-chloropyridine | Optimized | 5-Substituted 2,2'-Bipyridine | organic-chemistry.org |

Stille Coupling Methods

The Stille coupling reaction utilizes organotin compounds (organostannanes) coupled with organic halides, catalyzed by palladium. mdpi.com This method is highly reactive and can be successful where Suzuki couplings may fail. mdpi.com For the synthesis of this compound, a potential route would involve the reaction of a phenylstannane with a halo-2,4'-bipyridine or the coupling of a stannylpyridine with a halophenylpyridine.

Various 2,2'-bipyridines have been prepared using Stille-type cross-coupling. mdpi.compreprints.org For example, the reaction between 3- or 2-stannylpyridines and bromopyridines can be catalyzed by cyclopalladated ferrocenylimine with tricyclohexylphosphine, in the presence of copper(I) iodide and cesium fluoride. mdpi.com Another effective catalyst system is PdCl2(PPh3)2. mdpi.com Despite its utility, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. mdpi.compreprints.org

Table 3: Examples of Stille Coupling for Bipyridine Synthesis

| Catalyst (mol%) | Organotin Reagent | Halide Partner | Additives | Product Type | Reference |

| Cyclopalladated ferrocenylimine (1) | 3- or 2-Stannylpyridine | Bromopyridine | CuI, CsF | Bipyridine | mdpi.com |

| PdCl2(PPh3)2 | Stannylated pyridine | Bromopyridine | - | Bipyridine | mdpi.com |

| Pd(PPh3)2Cl2 | Bis(trimethylstannyl)terthiophene | 4-Bromo-2,2'-bipyridine | - | Bis-bipyridyl terthiophene | acs.org |

Nickel-Catalyzed Reductive Coupling Techniques

Nickel-catalyzed reductive couplings offer an alternative pathway for the synthesis of both symmetrical and unsymmetrical bipyridines. acs.orgnih.gov A notable advantage of some of these methods is that they can proceed without the need for external phosphine (B1218219) ligands, which can be expensive and air-sensitive. acs.orgnih.govresearchgate.net

A simple and efficient protocol for the synthesis of 2,2'-bipyridines involves the use of NiCl2·6H2O as a catalyst in the absence of external ligands. acs.orgnih.govresearchgate.net This reaction is believed to be autocatalytic, where the bipyridine product itself acts as a ligand for the nickel center. acs.org This method can be used for both homocoupling of 2-halopyridines to form symmetrical bipyridines and cross-coupling to form unsymmetrical derivatives. The use of a metallic reductant, such as manganese or zinc, is common in these reactions. chinesechemsoc.org

Table 4: Nickel-Catalyzed Reductive Coupling for Bipyridine Synthesis

| Catalyst (mol%) | Reactants | Reductant | Ligand | Product Type | Reference |

| NiCl2·6H2O (5) | 2-Halopyridines | Zn | None (autocatalytic) | Symmetrical and Unsymmetrical 2,2'-Bipyridines | acs.orgnih.govresearchgate.net |

| NiCl2 | 2-Chloropyridine, 5-amino-pyridine | Zn | PPh3 | 5,5'-Diamino-2,2'-bipyridine | hhu.de |

Palladium-Catalyzed C-H Arylation of Pyridine

Direct C-H arylation has emerged as a powerful and atom-economical method for forming C-C bonds, avoiding the need for pre-functionalized starting materials like organometallic reagents. nih.govnih.gov In the context of this compound synthesis, this could involve the direct arylation of a pyridine ring with a phenylating agent or the coupling of two different pyridine derivatives.

The synthesis of asymmetrically substituted terpyridines has been achieved through a two-step palladium-catalyzed C-H arylation of pyridine N-oxides with bromopyridines, followed by deoxygenation. nih.gov The use of pyridine N-oxides can facilitate the reaction, with electron-withdrawing groups on the N-oxide enhancing yields. nih.gov Catalyst systems such as Pd(OAc)2 with phosphine ligands like P(tBu)3 or P(o-tolyl)3 are effective. nih.gov

Non-directed C3-selective arylation of pyridines has also been developed using a Pd(OAc)2 catalyst with 1,10-phenanthroline (B135089) as a ligand, providing a route to 3-arylpyridines and 3,3'-bipyridines. nih.gov

Cyclization and Heteroaromatization Routes to Substituted Bipyridines

Besides cross-coupling reactions, bipyridines can be synthesized by constructing one or both of the pyridine rings through cyclization and heteroaromatization reactions. scielo.brbeilstein-journals.org These methods often start from acyclic precursors and build the heterocyclic core in one of the final steps.

One classical approach is the Kröhnke pyridine synthesis, which, although sometimes suffering from low yields, can be used to prepare 4'-(aryl)-2,2'-bipyridines. msu.edu A more modern and flexible route involves the cyclocondensation of β-ketoenamides. beilstein-journals.org In this method, 1,3-diketones are converted to β-ketoenamides by N-acylation with a pyridinecarboxylic acid derivative. Subsequent treatment with a reagent like TMSOTf promotes cyclization to form a 4-hydroxypyridine (B47283) derivative. This intermediate can then be converted to a more reactive species, such as a nonaflate, which serves as an excellent precursor for further functionalization via palladium-catalyzed coupling reactions like Suzuki or Sonogashira couplings. beilstein-journals.org This strategy allows for the creation of a library of specifically substituted bipyridine derivatives from simple starting materials. beilstein-journals.org

Another approach involves the transformation of dihydropyrans, which can be synthesized from the reaction of α,β-unsaturated ketones with ethyl vinyl ether, into pyridines. msu.edu This method has been used to generate mono-substituted 2,2'-bipyridines in good yields. msu.edu

Kröhnke Reaction Pathways

The Kröhnke pyridine synthesis is a classical and versatile method for the formation of substituted pyridines. wikipedia.org It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297). wikipedia.org This methodology has been successfully employed in the synthesis of various bipyridine derivatives, including 5-phenyl-2,2'-bipyridine (B116423). researchgate.netorgsyn.org

The general mechanism of the Kröhnke reaction begins with the Michael addition of the enolate of the pyridinium (B92312) salt to the α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with ammonia, followed by dehydration and aromatization to yield the substituted pyridine ring. wikipedia.org

A notable application of this method is the preparation of 5-phenyl-2,2'-bipyridine, which has demonstrated significant preventative and curative fungicidal activity against wheat powdery mildew and leaf rust. researchgate.net The synthesis of a new aromatic ditopic bipyridine-terpyridine bridging ligand has also been reported, where a Kröhnke reaction was a key step in the preparation of one of the precursors. arkat-usa.org

Table 1: Key Features of the Kröhnke Reaction for Bipyridine Synthesis

| Feature | Description |

| Reactants | α-Pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. |

| Reagents | Ammonium acetate as the nitrogen source. |

| Mechanism | Michael addition followed by cyclization, dehydration, and aromatization. |

| Advantages | High yields, mild reaction conditions, and broad applicability for di-, tri-, and tetra-substituted pyridines. wikipedia.org |

| Example Application | Synthesis of 5-phenyl-2,2'-bipyridine with fungicidal properties. researchgate.net |

Aza-Diels-Alder Reactions in Bipyridine Synthesis

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems, including pyridines and bipyridines. This [4+2] cycloaddition reaction typically involves an aza-diene and a dienophile. In the context of bipyridine synthesis, this methodology is often used in conjunction with 1,2,4-triazine (B1199460) precursors.

A significant advancement in the synthesis of functionalized 5-phenyl-2,2'-bipyridines involves a combination of nucleophilic substitution of hydrogen (SNH) and an aza-Diels-Alder reaction. urfu.rumathnet.ru In this approach, a 6-phenyl-3-(2-pyridyl)-1,2,4-triazine is first reacted with a lithium derivative of a polycyclic aromatic hydrocarbon. The resulting polyarene-modified triazine then undergoes an aza-Diels-Alder reaction with a suitable dienophile, such as norbornadiene or morpholinocyclopentene, to yield the target polyarene-modified 5-phenyl-2,2'-bipyridine ligands. mathnet.ru This method provides a direct route to installing complex aromatic systems onto the bipyridine framework.

"1,2,4-Triazine" Methodology for Substituted 2,2'-Bipyridines

The "1,2,4-triazine" methodology has emerged as a robust and versatile strategy for the synthesis of a wide array of substituted 2,2'-bipyridines, including those bearing a phenyl group at the 5-position. researchgate.neturfu.ru This method involves the inverse-electron-demand aza-Diels-Alder reaction of a 1,2,4-triazine with an electron-rich dienophile, followed by the elimination of a small molecule (e.g., N2) to afford the pyridine ring. urfu.ruacs.org

This approach has been successfully utilized to prepare various 5-aryl-2,2'-bipyridines. researchgate.net For instance, the synthesis of 2-phenyl-2-(5-phenyl-2,2'-bipyridin-6-yl)-acetonitrile has been achieved through a combination of SNH and aza-Diels-Alder reactions starting from a 1,2,4-triazine precursor. aip.org The synthesis of aminophenyl-substituted 2,2'-bipyridines has also been reported using this methodology, where a nitrophenyl-substituted 1,2,4-triazine is first converted to the corresponding bipyridine, followed by the reduction of the nitro group. urfu.ru

Table 2: Synthesis of Substituted 2,2'-Bipyridines via the "1,2,4-Triazine" Method

| Starting Material | Dienophile | Resulting Bipyridine Derivative | Reference |

| 6-Phenyl-3-(2-pyridyl)-1,2,4-triazine | Norbornadiene | 5-Phenyl-2,2'-bipyridine | mathnet.ru |

| 5-Aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles | 2-Amino-4-aryl-1,3-oxazoles | 4,5-Diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles | researchgate.net |

| Nitrophenyl-substituted 1,2,4-triazine | 2,5-Norbornadiene or 1-Morpholinocyclopentene | Aminophenyl-substituted 2,2'-bipyridines | urfu.ru |

Functionalization and Derivatization Strategies for 5-Phenyl-Bipyridine Scaffolds

Incorporation of Polyaromatic Moieties (e.g., Pyrene (B120774), Anthracene, Naphthalene)

The introduction of polyaromatic hydrocarbons such as pyrene, anthracene, and naphthalene (B1677914) onto the 5-phenyl-bipyridine scaffold can significantly influence its photophysical and electronic properties. A powerful method for achieving this is through the nucleophilic substitution of hydrogen (SNH) on a 6-phenyl-3-(2-pyridyl)-1,2,4-triazine precursor with lithium derivatives of these polyarenes, followed by an aza-Diels-Alder reaction. urfu.rumathnet.ru This strategy allows for the direct installation of these large aromatic systems.

For example, novel polyarene-modified 5-phenyl-2,2'-bipyridine ligands have been synthesized using this approach. mathnet.ru Separately, iridium(III) complexes bearing a 5,5'-bis(pyren-1-yl)-2,2'-bipyridine ligand have been synthesized and characterized, demonstrating intramolecular charge-transfer transitions from the pyrene units to the bipyridine core. acs.orgnih.gov While not starting from a 5-phenyl-bipyridine, this highlights the utility of pyrene functionalization. Similarly, anthracene-functionalized terpyridine and bipyridine ligands have been prepared and their metal complexes studied. ias.ac.inbeilstein-journals.org

Appendage of Macrocyclic and Chelating Units (e.g., Diethylenetriaminotetraacetic Acid (DTTA) Residues)

The functionalization of 5-phenyl-bipyridine scaffolds with macrocyclic and chelating units is crucial for the development of ditopic ligands capable of binding multiple metal ions. A notable example is the appendage of diethylenetriaminotetraacetic acid (DTTA) residues.

A versatile synthetic approach has been developed for a ditopic ligand based on a 5-phenyl-2,2'-bipyridine chromophore bearing a DTTA binding site for a lanthanide cation. scispace.comscholaris.ca The synthesis involves the alkylation of a tetra-tert-butyl ester of DTTA with a 6'-halomethyl-5-phenyl-2,2'-bipyridine. urfu.ru An improved procedure for this alkylation has been developed, utilizing the Finkelstein reaction to generate the more reactive 6'-iodomethyl-5-phenyl-2,2'-bipyridine in situ, leading to higher yields of the desired DTTA-appended ligand. urfu.ru These DTTA-functionalized 5-phenyl-2,2'-bipyridines have been used to prepare water-soluble europium(III) complexes that exhibit a strong fluorescence response to other metal cations like Zn2+. scispace.comscholaris.caresearchgate.net

Table 3: Improved Synthesis of DTTA-Appended 5-Phenyl-2,2'-bipyridine

| Starting Bipyridine | Reagents | Key Transformation | Yield of DTTA-appended product | Reference |

| 6'-Bromomethyl-5-phenyl-2,2'-bipyridine | DTTA tetra-tert-butyl ester, K2CO3, MeCN | Alkylation | 45% | urfu.ru |

| 6'-Bromomethyl-5-phenyl-2,2'-bipyridine | DTTA tetra-tert-butyl ester, K2CO3, NaI, MeCN | In situ Finkelstein reaction followed by alkylation | 80% | urfu.ru |

| 6'-Chloromethyl-5-phenyl-2,2'-bipyridine | DTTA tetra-tert-butyl ester, K2CO3, NaI, MeCN | In situ Finkelstein reaction followed by alkylation | 75% | urfu.ru |

Synthesis of Non-Symmetrical Ditopic Ligands

The design and synthesis of non-symmetrical ditopic ligands based on the this compound scaffold allows for the creation of complex coordination compounds with specific properties. These ligands possess distinct binding sites, enabling the selective coordination of different metal ions or the construction of heterometallic assemblies.

One approach involves incorporating a secondary chromophore based on a phenyl-bipyridine motif into a larger primary chromophore. uef.fi For example, a novel non-symmetrical ditopic ligand has been designed with N,N-functions by linking a phenyl-bipyridine unit to a phenanthroline-imidazole-pyridine primary chromophore. uef.fi This ligand is capable of coordinating with different metal ions through its bipyridine and pyridyl-imidazole moieties.

Another strategy for creating non-symmetrical ditopic ligands is through cross-coupling reactions. A new aromatic ditopic bipyridine-terpyridine bridging ligand was synthesized via a Suzuki cross-coupling reaction. arkat-usa.org The synthesis of the necessary precursors for this coupling involved a Kröhnke reaction, highlighting the synergy of different synthetic methodologies in constructing complex ligand architectures. arkat-usa.org

Coordination Chemistry of 5 Phenyl 2,4 Bipyridine Ligands and Their Metal Complexes

Fundamental Coordination Principles of 5-Phenyl-Bipyridine Ligands

The coordination behavior of 5-Phenyl-2,4'-bipyridine is primarily dictated by the presence of two nitrogen atoms in the bipyridyl framework, which act as donor sites for metal ions. The phenyl substituent at the 5-position of one of the pyridine (B92270) rings introduces significant electronic and steric influences on the resulting metal complexes.

This compound typically functions as a bidentate chelating ligand, coordinating to a metal center through the two nitrogen atoms of its pyridine rings. This chelation results in the formation of a thermodynamically stable five-membered chelate ring. This mode of coordination is a hallmark of 2,2'-bipyridine (B1663995) and its derivatives, providing a rigid and predictable coordination geometry around the metal ion. The formation of this stable chelate ring is a primary driving force for the complexation of metal ions by this compound.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, UV-Vis absorption and emission spectroscopy, and elemental analysis.

A diverse range of transition metal complexes featuring the this compound ligand have been synthesized and studied. These complexes often exhibit interesting photophysical and electrochemical properties.

Copper(I) Complexes: Mononuclear heteroleptic copper(I) complexes have been prepared by reacting 5-phenyl-2,2'-bipyridine (B116423) with CuI or [Cu(CH₃CN)₄]BF₄ and PPh₃. rsc.org The resulting complexes, [Cu(5-phenyl-2,2'-bipyridine)(PPh₃)I] and [Cu(5-phenyl-2,2'-bipyridine)(PPh₃)₂]BF₄, feature a tetracoordinated copper(I) center with a distorted tetrahedral geometry. rsc.org Another example is a one-dimensional coordination polymer, [Cu(SCN)(5-ph-2,2'-bpy)]n, where the Cu(I) ion displays a distorted tetrahedral geometry. nih.gov

Rhenium(I) Complexes: Rhenium(I) carbonyl complexes of the type fac-[Re(5-phenyl-2,2'-bipyridine)(CO)₃Cl] have been synthesized. These complexes are of interest for their photophysical properties, including their excited state dynamics which can be tuned by modifying the bipyridine ligand. core.ac.ukdcu.ie

Ruthenium(II) Complexes: While less common in the provided search results, the synthesis of ruthenium(II) complexes with substituted bipyridines is a well-established field, and it is expected that this compound can form stable [Ru(this compound)₃]²⁺ type complexes with interesting photoluminescent properties.

Cobalt(III) Complexes: Mononuclear heteroleptic cobalt(III) complexes, such as [Co(5-phenyl-2,2'-bipyridine)₂(N₃)₂]⁺, have been synthesized by reacting 5-phenyl-2,2'-bipyridine with cobalt(II) chloride and sodium azide (B81097). filinchuk.comresearchgate.net In these complexes, the cobalt(III) ion is in a six-coordinate environment, bonded to two bidentate 5-phenyl-2,2'-bipyridine ligands and two azide anions. filinchuk.comresearchgate.net

Iridium(III) Complexes: Heteroleptic iridium(III) complexes containing 5-phenyl-2,2'-bipyridine and cyclometalating ligands have been prepared. acs.orgresearchgate.netnih.govnih.gov These complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs) due to their strong phosphorescence. For instance, complexes of the type [Ir(ppy)₂(5-phenyl-2,2'-bipyridine)]PF₆ (where ppy = 2-phenylpyridine) have been synthesized and characterized. acs.org

Zinc(II) Complexes: Mononuclear zinc(II) complexes with the general formula [Zn(5-phenyl-2,2'-bipyridine)X₂] (where X is a halide or another monodentate ligand) have been reported. nih.gov For example, the complex [ZnCl₂(phbipy)] (where phbipy is 5-phenyl-2,2'-bipyridine) has been synthesized. nih.gov These complexes are often used as models for studying the coordination chemistry of d¹⁰ metal ions.

Table 1: Selected Transition Metal Complexes of this compound

| Metal Ion | Complex Formula | Coordination Geometry | Key Findings |

|---|---|---|---|

| Copper(I) | [Cu(5-phenyl-2,2'-bipyridine)(PPh₃)I] | Distorted Tetrahedral | Luminescent in the solid state. rsc.org |

| Copper(I) | [Cu(SCN)(5-ph-2,2'-bpy)]n | Distorted Tetrahedral | One-dimensional coordination polymer. nih.gov |

| Rhenium(I) | fac-[Re(5-phenyl-2,2'-bipyridine)(CO)₃Cl] | Octahedral | Studied for its photophysical properties. core.ac.ukdcu.ie |

| Cobalt(III) | [Co(5-phenyl-2,2'-bipyridine)₂(N₃)₂]⁺ | Octahedral | Azide-rich complex with potential as an energetic material. filinchuk.comresearchgate.net |

| Iridium(III) | [Ir(ppy)₂(5-phenyl-2,2'-bipyridine)]PF₆ | Octahedral | Strong phosphorescence, suitable for OLED applications. acs.org |

| Zinc(II) | [ZnCl₂(phbipy)] | Tetrahedral | Model complex for d¹⁰ metal ion coordination. nih.gov |

The coordination of this compound to lanthanide ions is of particular interest due to the potential for the ligand to act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces.

Samarium(III), Europium(III), Terbium(III), and Dysprosium(III) Complexes: A series of water-soluble lanthanide complexes with a ligand based on 5-aryl-2,2'-bipyridine bearing a diethylenetriamine (B155796) tetracarboxylic acid (DTTA) residue have been synthesized. researchgate.net The photophysical properties of these complexes, including those of Sm³⁺, Eu³⁺, Tb³⁺, and Dy³⁺, have been investigated. researchgate.net Another study reports a samarium(III) complex with a 5-phenyl-2,2'-bipyridine ligand functionalized with a DTTA residue, which forms a one-dimensional coordination polymer in the crystalline state. vestnikugrasu.org The luminescence of these complexes is a key area of research. For instance, europium(III) complexes with 5-aryl-2,2'-bipyridine derivatives have been shown to exhibit efficient sensitization of the Eu³⁺ luminescence. researchgate.netscispace.comcdnsciencepub.comgrafiati.com Similarly, terbium(III) and dysprosium(III) complexes have been prepared and their magnetic and luminescent properties studied. rsc.orgnih.govnih.gov

Table 2: Selected Lanthanide Complexes of this compound Derivatives

| Lanthanide Ion | Ligand System | Key Findings |

|---|---|---|

| Samarium(III) | 5-phenyl-2,2'-bipyridine-DTTA | Forms a one-dimensional coordination polymer; exhibits a luminescent response to zinc ions. vestnikugrasu.org |

| Europium(III) | 5-aryl-2,2'-bipyridine-DTTA | Efficient sensitization of Eu³⁺ luminescence. researchgate.netresearchgate.net |

| Terbium(III) | 5-aryl-2,2'-bipyridine-DTTA | Photophysical properties investigated. researchgate.net |

| Dysprosium(III) | 5-aryl-2,2'-bipyridine-DTTA | Photophysical properties investigated. researchgate.net |

The coordination chemistry of this compound with actinide elements is a less explored area but holds potential for the development of new materials with interesting electronic and magnetic properties. While specific complexes with this compound and Uranium(IV) or Thorium(IV) were not detailed in the provided search results, the general principles of actinide coordination with N-donor ligands suggest that such complexes could be synthesized. The large ionic radii and high coordination numbers typical of actinides would likely lead to complexes with high coordination numbers and potentially complex geometries. The electronic properties of these complexes would be influenced by the interplay between the f-orbitals of the actinide ion and the π-system of the this compound ligand.

Advanced Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms and molecules within coordination compounds is fundamental to understanding their chemical and physical properties. For complexes of this compound, a combination of advanced analytical techniques is employed to provide a comprehensive structural picture, both in the solid state and in solution.

Solution-State Spectroscopic Characterization (NMR, FTIR)

While SCXRD provides a static picture of the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for characterizing the structure and behavior of 5-phenyl-bipyridine complexes in solution.

NMR Spectroscopy offers detailed information about the electronic environment of magnetically active nuclei. In rhodium(III) and gold(III) complexes containing 2,2'-bipyridine, the coordination of the bipyridine ligand to the metal center is confirmed by shifts in the signals of the pyridine protons in the ¹H NMR spectra. chemmethod.com For palladium(II) complexes with substituted pyridine ligands, the chemical shifts of the protons adjacent to the nitrogen atoms are particularly sensitive to the complex's composition and structure. acs.org In iridium(III) complexes with substituted 2,2'-bipyridine ligands, ¹H NMR spectroscopy can reveal dynamic processes involving the substituents. nih.gov

FTIR Spectroscopy is used to identify functional groups and probe the coordination environment of the ligand. In complexes of sodium fusidate and 2,2'-bipyridine with Rh(III) and Au(III), the coordination of the bipyridine ligand is indicated by a shift to higher wavenumbers of the C=N and C=C stretching vibrations. chemmethod.com The appearance of new bands at lower frequencies (e.g., 532 and 559 cm⁻¹) can be attributed to the formation of metal-oxygen bonds. chemmethod.com Similarly, in rhenium and manganese carbonyl complexes with substituted bipyridine ligands, the vibrational spectra, particularly the carbonyl stretching frequencies (ν(CO)), provide insight into the electronic effects of the substituents. nih.govresearchgate.net

The table below presents characteristic FTIR spectral data for a representative bipyridine complex.

Table 2: Selected FTIR Data for a Rh(III) Complex with Sodium Fusidate and 2,2'-Bipyridine chemmethod.com

| Functional Group | Wavenumber (cm⁻¹) | Observation |

|---|---|---|

| C=N + C=C (bipyridine) | 1604-1481 | Shift to higher wavenumber upon coordination |

Analysis of Intermolecular Interactions (e.g., π-π stacking, Hydrogen Bonding)

π-π Stacking interactions are common in aromatic systems. In iridium(III) complexes containing phenyl-substituted 2,2'-bipyridine ligands, intramolecular face-to-face π-stacking interactions between the phenyl substituents and the cyclometalated ligands are observed. rsc.orgnih.gov For example, in [Ir(Ph₂ppy)₂(1)]⁺, the phenyl rings are twisted at significant angles relative to the pyridine rings to which they are attached, facilitating these π-stacking interactions with centroid-to-centroid distances around 3.5 Å. rsc.org In copper(I) complexes with 5-phenyl-2,2'-bipyridine and triphenylphosphine (B44618), weak intermolecular parallel displaced π-π stacking interactions are observed between the terminal pyridine fragments of adjacent complexes, with interplanar separations of about 3.8–4.0 Å. uantwerpen.be

Hydrogen Bonding is another significant intermolecular force. In a samarium(III) complex featuring a 5-phenyl-2,2'-bipyridine ligand with a DTTA residue, the crystal structure reveals a complex network of hydrogen bonds. rjeid.com Similarly, in copper(II) complexes with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acids, hydrogen bonds involving the fluorine atoms and carboxylate groups are key to the crystal packing. urfu.ru For instance, C-H···O and C-H···F hydrogen bonds have been identified, contributing to the formation of a three-dimensional framework. urfu.ru In the case of [2,4'-bipyridin]-5-ylmethanamine, the primary amine group is a hydrogen bond donor and can participate in intermolecular N-H···N hydrogen bonds with adjacent bipyridine nitrogen atoms.

The table below summarizes key intermolecular interactions in selected 5-phenyl-bipyridine and related complexes.

Table 3: Intermolecular Interactions in Phenyl-Bipyridine Complexes

| Complex/Ligand | Interaction Type | Key Distances/Angles | Reference |

|---|---|---|---|

| [Ir(Ph₂ppy)₂(1)]⁺ | Intramolecular π-π stacking | Centroid-centroid distance: ~3.5 Å | rsc.org |

| [Cu(5-phenyl-2,2'-bipyridine)(PPh₃)I] | Intermolecular π-π stacking | Interplanar separation: 3.8–4.0 Å | uantwerpen.be |

| Cu(II) complex with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acid | Hydrogen Bonding | C-H···F distance: 2.47(3) Å | urfu.ru |

Structure-Property Relationships in 5-Phenyl-Bipyridine Coordination Chemistry

The relationship between the structure of a coordination compound and its resulting properties is a central theme in inorganic chemistry. In the context of 5-phenyl-bipyridine complexes, the nature and position of substituents on the ligand framework can profoundly influence the coordination geometry, electronic configuration, and ultimately, the functional properties of the metal complex.

Impact of Substituents on Coordination Geometry and Electronic Configuration

Substituents on the 5-phenyl-bipyridine ligand can exert both steric and electronic effects, which in turn modulate the coordination environment around the metal center and the electronic properties of the resulting complex.

Steric Effects: Bulky substituents can influence the coordination number and geometry of the metal complex. For instance, the steric hindrance introduced by substituents on the phenyl group of carboxylate ligands in metal complexes can affect the coordination number of the metal. iucr.org In ruthenium mono(bipyridine) complexes, alkoxycarbonyl substituents at the 3,3'- and 6,6'-positions of the bipyridine ring cause significant structural distortion. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electronic properties of the ligand and, consequently, the metal complex. In ruthenium(II) bipyridine complexes, the introduction of electron-withdrawing or electron-donating groups on the bipyridine ligand modifies the electron density at the metal center, which in turn affects the electrochemical and photochemical properties. researchgate.net For example, phenyl substitution on phenanthroline ligands in ruthenium(II) complexes leads to a red shift in the absorption and emission spectra. escholarship.org In contrast, methyl substitution results in a slight blue shift. escholarship.org

In fac-M(bpy-R)(CO)₃ (M = Mn, Re) complexes, where R is a substituent on the bipyridine ligand, electron-withdrawing groups like -CF₃ and -CN have a different impact on the catalytic activity for CO₂ reduction compared to electron-donating groups like -NMe₂. nih.govnih.gov The presence of a phenyl group in the 4-position of the bipyridine ligand leads to catalytic behavior similar to that of the simple, unsubstituted bipyridine complexes. nih.govnih.gov

The table below provides a summary of the effects of different substituents on the properties of bipyridine complexes.

Table 4: Effect of Substituents on the Properties of Bipyridine Complexes

| Substituent | Position | Metal Center | Effect | Reference |

|---|---|---|---|---|

| Phenyl | 4,7 (phen) | Ru(II) | Red-shift in absorption and emission spectra | escholarship.org |

| Methyl | 4,7 (phen) | Ru(II) | Blue-shift in absorption and emission spectra | escholarship.org |

| -CF₃, -CN | 4,4' (bpy) | Mn(I), Re(I) | Loss of catalytic activity for CO₂ reduction | nih.govnih.gov |

| -NMe₂ | 4,4' (bpy) | Mn(I), Re(I) | Retained catalytic activity for CO₂ reduction | nih.govnih.gov |

| Phenyl | 4 (bpy) | Mn(I), Re(I) | Catalytic behavior similar to unsubstituted bpy | nih.govnih.gov |

Photophysical Investigations of 5 Phenyl 2,4 Bipyridine and Its Metal Complexes

Luminescence Properties and Excited State Dynamics

The luminescence of 5-Phenyl-2,4'-bipyridine and its metal complexes is a key area of research, focusing on the emission of light from electronically excited states. The nature of this emission, whether it be fluorescence or phosphorescence, along with its efficiency and duration, provides a window into the fundamental processes that occur after the absorption of light.

Fluorescence and Phosphorescence Characteristics

The free this compound ligand primarily exhibits fluorescence, a rapid emission of light from a singlet excited state. However, upon coordination to metal centers, the luminescence properties can be significantly altered. For instance, copper(I) complexes of 5-phenyl-2,2'-bipyridine (B116423) have been shown to be emissive in the solid state. rsc.org The emission in these complexes is often attributed to a ligand-centered π → π* transition. rsc.org

In some cases, the introduction of a heavy atom effect, by coordinating with a metal ion, can promote intersystem crossing to a triplet state, potentially leading to phosphorescence. This is particularly relevant for complexes with metals like iridium(III) and platinum(II). For example, iridium(III) complexes are known to be strong triplet emitters due to the high spin-orbit coupling of the metal center. acs.org The phosphorescence of a related ligand, 5,5'-bis(pyren-1-yl)-2,2'-bipyridine, has been observed at 626 nm with a lifetime of approximately 10 milliseconds at 77 K. acs.org

The nature of the substituents on the bipyridine ring and the choice of metal can fine-tune the emission color. For instance, cationic iridium complexes with 5-phenyl-1H-1,2,4-triazole type cyclometalating ligands and a bipyridine ancillary ligand can exhibit emission from yellow to deep-blue depending on the specific ligands used. nih.gov In some iridium complexes, the emission originates from a charge-transfer (CT) state, specifically from an Iridium/C^N to N^N charge-transfer state. nih.gov In others, the emission can be from a ligand-centered ³π-π* state or a mixture of CT and ³π-π* states. nih.gov

A ditopic ligand based on 5-phenyl-2,2'-bipyridine and DTTA, when complexed with Eu³⁺, demonstrates significant fluorescence from the aryl-bipyridine unit due to the S1 → S0 radiative transition. scispace.com This indicates that in this specific complex, the energy transfer from the bipyridine moiety to the europium cation is not highly efficient, allowing for the observation of ligand-based fluorescence. scispace.com

Luminescence Quantum Yield and Lifetime Analysis

Luminescence quantum yield (Φ) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For a copper(I) complex with 5-phenyl-2,2'-bipyridine and triphenylphosphine (B44618), a relatively low absolute photoluminescence quantum yield of approximately 2.5% was reported in the solid state. researchgate.net In another study, a novel heteroleptic Cu(I) complex with a 2,2′-bipyridine type ligand and triphenylphosphine showed a solid-state photoluminescence quantum yield of 2.6%. mdpi.com

In the case of a Eu³⁺ complex with a DTTA- and 5-phenyl-2,2'-bipyridine-based ditopic ligand, a high fluorescence quantum yield of 0.125 was observed. scispace.com This high value is attributed to the inefficient energy transfer to the europium ion, which increases the probability of fluorescence from the phenyl-bipyridine moiety. scispace.com For comparison, the phosphorescence quantum yield of this complex is much lower, at 0.0034. scispace.com

The excited-state lifetimes of these compounds can vary significantly. For instance, platinum(II) complexes with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine and a phenothiazinyl acetylide ligand exhibit triplet excited-state lifetimes of approximately 1.2 microseconds and 600 nanoseconds at room temperature, with emission quantum yields of 0.18 and 0.053 in toluene, respectively. nih.gov

The table below summarizes some reported luminescence quantum yields and lifetimes for complexes related to this compound.

| Compound/Complex | Quantum Yield (Φ) | Lifetime (τ) | Conditions |

| [CuL(PPh₃)₂]BF₄ (L = 5-phenyl-2,2'-bipyridine) | ~2.5% | Not specified | Solid state, RT |

| [CuL(PPh₃)₂]BF₄ (L = 6-(Thiophen-2-yl)-2,2′-bipyridine) | 2.6% | Not specified | Solid state, RT |

| Eu³⁺ complex with DTTA- and 5-phenyl-2,2'-bipyridine-based ditopic ligand (Fluorescence) | 0.125 | Not specified | pH = 7 |

| Eu³⁺ complex with DTTA- and 5-phenyl-2,2'-bipyridine-based ditopic ligand (Phosphorescence) | 0.0034 | Not specified | pH = 7 |

| Platinum(II) complex 4 with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine and phenothiazinyl acetylide | 0.18 | ~1.2 µs | Toluene, RT |

| Platinum(II) complex 5 with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine and phenothiazinyl acetylide | 0.053 | ~600 ns | Toluene, RT |

| [Ir(dphtz)₂(bpy)]PF₆ (in lightly doped rigid film) | 0.89 | Not specified | Lightly doped film |

Efficient Sensitization of Lanthanide Luminescence by 5-Phenyl-Bipyridine Ligands

Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their sharp, line-like emission spectra and long luminescence lifetimes. However, their direct excitation is often inefficient due to forbidden f-f transitions. A common strategy to overcome this is to use an organic ligand, often referred to as an "antenna," which absorbs light efficiently and then transfers the energy to the lanthanide ion, a process known as sensitization.

Research on DTTA-appended 5-aryl-2,2'-bipyridines has shown that these ligands can effectively sensitize lanthanide(III) cations. researchgate.net A systematic study has been conducted to understand the effectiveness of various chromophores in the 5-aryl-2,2'-bipyridine series for this purpose. researchgate.net The introduction of different aryl substituents allows for the fine-tuning of the ligand's absorption and emission properties, which in turn affects the efficiency of energy transfer to the lanthanide ion.

Furthermore, the sensitization of near-infrared (NIR) lanthanide luminescence has been achieved using d-block chromophores like those based on platinum(II) as sensitizers. oaes.cc This "antenna effect" is a popular method to enhance the luminescent properties of lanthanide elements. frontiersin.org

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. This process often leads to a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima.

While there is no direct evidence of ESIPT in this compound itself, related bipyridine derivatives have been studied extensively for this phenomenon. For instance, [2,2'-bipyridin]-3,3'-diols are known to exhibit ESIPT, resulting in large Stokes shifts and relatively high fluorescence quantum yields. chimicatechnoacta.ru The structural requirement for ESIPT is the presence of a proton donor and an acceptor in close proximity, often linked by an intramolecular hydrogen bond. acs.org

In salicylidene derivatives, which are known to undergo ESIPT, the process can lead to dual emission, with one band from the normal form and another from the tautomeric form created after proton transfer. acs.org This can result in the generation of white light. acs.org The ESIPT process is typically very fast, occurring on a picosecond or even femtosecond timescale.

The study of (2-hydroxyphenyl)pyridines has shown that ESIPT is a key deactivation pathway for their singlet excited states. nih.gov In 2-(2'-hydroxyphenyl)pyridine, the presence of an intramolecular hydrogen bond facilitates ESIPT to the pyridine (B92270) nitrogen. nih.gov This highlights the importance of the specific substitution pattern on the bipyridine ring for enabling or disabling ESIPT pathways.

Absorption and Emission Spectroscopic Characterization

Spectroscopic techniques are fundamental to understanding the photophysical properties of molecules. UV-Visible absorption and emission spectroscopy provide direct information about the electronic transitions that occur in this compound and its complexes.

UV-Visible Absorption and Emission Spectra Analysis

The UV-Visible absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which correspond to electronic transitions from the ground state to various excited states. The free 5-phenyl-2,2'-bipyridine ligand exhibits absorption bands exclusively in the UV region. uantwerpen.be However, upon complexation with metals like copper(I), new absorption bands can appear in the visible range, extending up to around 500-600 nm. uantwerpen.be These new bands are often assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.gov

For instance, in mononuclear heteroleptic copper(I) complexes with 5-phenyl-2,2'-bipyridine and triphenylphosphine, the diffuse reflectance spectra show bands in the visible range that are absent in the free ligand. uantwerpen.be Similarly, platinum(II) complexes of 6-phenyl-2,2'-bipyridine (B1228381) can display intense intraligand π→π* transitions at 200-340 nm and moderately intense MLCT transitions. nih.gov The energy of these MLCT transitions can be tuned by changing the ancillary ligands. nih.gov

The emission spectra provide information about the energy of the emissive excited state. Copper(I) complexes of 5-phenyl-2,2'-bipyridine can show broad, unstructured emission bands in the solid state. For example, a complex with triphenylphosphine and iodide has an emission maximum around 630 nm, while a complex with two triphenylphosphine ligands emits at around 575 nm. uantwerpen.be The emission maxima of these copper complexes can shift to longer wavelengths at lower temperatures (77 K). uantwerpen.be

The table below presents a summary of the absorption and emission maxima for this compound and some of its related complexes.

| Compound/Complex | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent/State |

| Free 5-phenyl-2,2'-bipyridine (L) | UV region only | Ligand-centered π → π | Solid state |

| [CuL(PPh₃)I] (L = 5-phenyl-2,2'-bipyridine) | UV and visible (up to 500 nm) | ~630 | Solid state |

| [CuL(PPh₃)₂]BF₄ (L = 5-phenyl-2,2'-bipyridine) | UV and visible (up to 600 nm) | ~575 | Solid state |

| Platinum(II) complexes of 6-phenyl-2,2'-bipyridine with pyridine ligands | 200-340 (π→π), ~390 (MLCT) | Varies with ligand | Not specified |

| Eu³⁺ complex with DTTA- and 5-phenyl-2,2'-bipyridine-based ditopic ligand | 300-305 | Not specified | Not specified |

The photophysical properties of 5-phenyl-bipyridine derivatives can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. A pronounced bathochromic (red) shift in both absorption and emission spectra has been observed for some 5-aryl-2,2'-bipyridines with extended conjugation compared to the parent 5-phenyl-2,2'-bipyridine. researchgate.net

Nature of Electronic Transitions and Charge Transfer Mechanisms

The electronic transitions in this compound and its metal complexes are complex and can be categorized into several types of charge transfer mechanisms that dictate their photophysical behavior, including their absorption and emission properties.

Intraligand charge transfer (ILCT) refers to an electronic transition where charge is redistributed from an electron-donating part to an electron-accepting part within the same ligand. In donor-π-acceptor (D–π–A) systems, such as carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine fluorophores, the bipyridine unit acts as the acceptor. rsc.orgresearchgate.net Upon photoexcitation, an electron moves from the donor group (e.g., carbazole) through the π-bridge to the bipyridine acceptor. rsc.orgacs.org

These ILCT transitions are responsible for the intense absorption bands observed in the UV-vis spectra of such molecules. core.ac.uk For instance, rhenium(I) complexes with bipyridine substituted with triphenylamine (B166846) (TPA) donor groups show intense ILCT bands assigned to TPA → bipyridine transitions. core.ac.uk The emission from these compounds is also often due to the radiative decay from an ILCT excited state. In some systems, the emission can be significantly influenced by the solvent polarity, a characteristic feature of charge-transfer states. acs.org For example, in iridium(III) complexes bearing a pyrene-functionalized bipyridine ligand, the intense absorption band in the 400–500 nm range is attributed to intramolecular charge-transfer (ICT) transitions from the pyrene (B120774) substituents to the bipyridine core. acs.org

When this compound acts as a ligand in a metal complex, a crucial electronic transition known as metal-to-ligand charge transfer (MLCT) can occur. This involves the promotion of an electron from a d-orbital of the metal center to a π* anti-bonding orbital of the bipyridine ligand. rsc.orgacs.org These MLCT transitions are typically observed as broad, structureless absorption bands in the visible region of the spectrum. nih.gov

In copper(I) complexes with 5-phenyl-2,2'-bipyridine, for example, the luminescence is assigned to an MLCT excited state. rsc.orgresearchgate.net Similarly, for iron(II) complexes like [Fe(bpy)₂(CN)₂], the absorption of light initiates an MLCT excitation, which is the lowest energy optically allowed transition. nih.gov The energy of this MLCT state can be tuned by modifying the ligands. The presence of electron-donating substituents on the bipyridine ligand can shift the excited-state potential to more negative values. acs.org The emission from many iridium(III) and ruthenium(II) bipyridine complexes is also often phosphorescence from a triplet MLCT (³MLCT) state, sometimes mixed with other states. nih.govscispace.com The solvent can play a significant role; for instance, increasing solvent polarity can raise the energy of the MLCT state, a phenomenon known as negative solvatochromism. acs.org

Ligand-centered (LC) transitions are electronic excitations that occur within the orbitals of the ligand itself, without significant involvement of the metal center. These are typically π → π* or n → π* transitions. In the free this compound ligand, absorption in the UV region is dominated by these LC transitions. rsc.orgresearchgate.net Specifically, the high-energy bands are usually assigned to π → π* transitions. mdpi.com

Nonlinear Optical (NLO) Properties of 5-Phenyl-Bipyridine Fluorophores

Nonlinear optical (NLO) properties arise from the interaction of intense light, such as that from a laser, with a material, leading to phenomena like two-photon absorption (TPA). Materials with strong NLO responses are crucial for applications in photonics and biophotonics.

The NLO response of a molecule is quantified by its hyperpolarizability. For D-π-A fluorophores based on a 5-phenyl-2,2'-bipyridine acceptor, the static and dynamic hyperpolarizability coefficients have been evaluated using the solvatochromic method. rsc.org This method relates the change in dipole moment upon excitation to the NLO properties.

Two-photon absorption (TPA) is a process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light than required for one-photon absorption. The efficiency of this process is measured by the TPA cross-section (σ₂ₚₐ), typically given in Goeppert-Mayer (GM) units. For D-π-A molecules containing a 6-phenyl-2,2'-bipyridine acceptor, the TPA action cross-section (δΦ), which is the product of the TPA cross-section and the fluorescence quantum yield (Φ), was found to be significantly larger for a D-π-A structure compared to a simpler D-A model, highlighting the importance of the π-conjugated linker. rsc.org Studies on carbazole/fluorene-substituted 5-phenyl-2,2'-bipyridine fluorophores have also reported their two-photon emission cross-sections, confirming significant charge separation which is beneficial for NLO activity. rsc.org Iridium(III) complexes have also been shown to exhibit notable TPA cross-section values, ranging from 45 to 1000 GM depending on the specific ligands and measurement conditions. nih.govnih.gov

| Compound Type | Property Measured | Value/Range | Reference |

| D-π-A molecule with 6-phenyl-2,2'-bipyridine acceptor (L2) | Two-photon action cross-section (δΦ) | 119 GM | rsc.org |

| D-A molecule with 6-phenyl-2,2'-bipyridine acceptor (L1) | Two-photon action cross-section (δΦ) | 43 GM | rsc.org |

| Cyclometalated Ir(III) complexes with π-conjugated bipyridine ligands | Two-photon absorption cross-section (σ₂ₚₐ) | 300-1000 GM (picosecond) | nih.gov |

| Cyclometalated Ir(III) complexes with π-conjugated bipyridine ligands | Two-photon absorption cross-section (σ₂ₚₐ) | 45-186 GM (femtosecond) | nih.gov |

| Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine fluorophores | Fluorescence Quantum Yield (Φ) | up to 0.99 | rsc.org |

| Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine fluorophores | Stokes Shift | up to 10,394 cm⁻¹ (157 nm) | rsc.org |

Based on a comprehensive review of scientific literature, there is a notable scarcity of published research specifically detailing the design of Donor-π-Acceptor (D-π-A) architectures that incorporate the This compound isomer. The vast majority of studies in this field focus on the related 5-Phenyl-2,2'-bipyridine and other 2,2'-bipyridine (B1663995) derivatives.

The prevalence of the 2,2'-bipyridine isomer in the design of D-π-A systems and their corresponding metal complexes is due to its structure. The two nitrogen atoms in the 2,2'-positions form a strong, bidentate chelate with metal ions. This coordination is fundamental to the construction and function of many photophysically active metal complexes, where the bipyridine unit often serves as the electron acceptor or as a key ligand framework.

In contrast, the This compound isomer is a weaker chelating agent because the nitrogen atoms are not positioned for efficient bidentate coordination to a single metal center. This structural difference makes it a less common building block for the types of metal-containing D-π-A systems that are frequently investigated for their photophysical properties.

Computational Studies and Theoretical Modeling of 5 Phenyl 2,4 Bipyridine Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard method for accurately predicting the ground-state properties of molecular systems, balancing computational cost with high accuracy.

In studies of metal complexes, DFT is used to predict the coordination geometry, bond lengths, and bond angles, which can then be compared with experimental data from X-ray crystallography. For instance, in copper(I) complexes with 5-phenyl-2,2'-bipyridine (B116423) and other ancillary ligands like triphenylphosphine (B44618), the copper center typically adopts a distorted tetrahedral coordination geometry. researchgate.netrsc.org DFT calculations have successfully reproduced the experimentally observed bond lengths and angles in these systems. researchgate.net The choice of functional, such as PBE0 or B3LYP, and basis set (e.g., LANL2DZ for metal atoms and 6-31G* for other elements) is crucial for obtaining accurate results. researchgate.net

Table 1: Selected Experimental and DFT-Calculated Geometrical Parameters for a [Cu(5-phenyl-2,2'-bipyridine)(PPh₃)₂]BF₄ Complex This table presents representative data for a related isomer to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | Experimental Value (Å or °) |

|---|---|---|

| Bond Length | Cu-N1 | 2.09 Å |

| Bond Length | Cu-N2 | 2.21 Å |

| Bond Length | Cu-P | 2.24-2.28 Å |

| Bond Angle | N1-Cu-N2 | 78.26-78.38° |

| Bond Angle | P1-Cu-P2 | 103-124° |

Data sourced from studies on 5-phenyl-2,2'-bipyridine complexes. researchgate.netrsc.org

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, electronic absorption, and emission characteristics. acs.org

DFT calculations are routinely used to determine the energies and spatial distributions of the HOMO and LUMO. For a free ligand like 5-phenyl-bipyridine, both the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized across the conjugated aromatic system. rsc.org Upon coordination to a metal center, the character of these orbitals can change significantly. In many transition metal complexes, such as those of copper(I) or ruthenium(II), the HOMO becomes localized primarily on the metal d-orbitals, sometimes with contributions from other ligands, while the LUMO remains localized on the π-system of the bipyridine ligand. rsc.orgnih.gov This distribution is key to enabling Metal-to-Ligand Charge Transfer (MLCT) transitions. The HOMO-LUMO gap can be systematically tuned by adding electron-donating or electron-withdrawing groups to the bipyridine ligand, a strategy often employed to control the color and efficiency of molecular emitters. nih.gov

Table 2: Representative Frontier Orbital Energies for 5-phenyl-2,2'-bipyridine (L) and its Copper(I) Complex [CuL(PPh₃)I]

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| L | -5.925 | -1.545 | 4.380 |

| [CuL(PPh₃)I] | -5.352 | -1.849 | 3.503 |

Data from DFT calculations on a related isomer system. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT describes the ground state, TD-DFT is the workhorse method for studying electronically excited states and the photophysical processes of absorption and emission. bohrium.com

TD-DFT calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima in a UV-Visible spectrum. nih.govnih.gov For the free 5-phenyl-2,2'-bipyridine ligand, these calculations show that the absorption bands are located in the UV region and correspond to ligand-centered (LC) π → π* transitions. rsc.orguantwerpen.be For its metal complexes, TD-DFT correctly predicts the appearance of new, lower-energy absorption bands in the visible region. rsc.org These are assigned as MLCT transitions, involving the promotion of an electron from a metal-centered HOMO to a ligand-centered LUMO. nih.gov

To predict emission spectra, the geometry of the lowest energy excited state (typically the first triplet state, T₁) is optimized. nih.gov The energy difference between the optimized T₁ state and the ground state (at the T₁ geometry) corresponds to the phosphorescence energy. TD-DFT calculations have been shown to reproduce experimental emission energies with good accuracy, often within 0.3 eV. researchgate.net

A key strength of TD-DFT is its ability to characterize the nature of the excited states. By analyzing the molecular orbitals involved in an electronic transition, one can determine whether the excited state is localized on a single component (like an LC state) or involves significant charge redistribution between different parts of the molecule, such as in MLCT or Ligand-to-Ligand Charge Transfer (LLCT) states. nih.gov

For example, in copper(I) complexes of 5-phenyl-2,2'-bipyridine, TD-DFT calculations have demonstrated that while the free ligand's emission is from an LC π → π* state, the luminescence of the complexes originates from an MLCT or a mixed metal-halide to ligand charge transfer ((M+X)LCT) state. rsc.orgrsc.org This change in the nature of the emissive state is responsible for the dramatic shift in emission color from the UV/blue to the green-yellow region. The charge transfer character can be further quantified using tools like Natural Transition Orbital (NTO) analysis, which simplifies the description of the electron-hole pair upon excitation. chemrxiv.org

Advanced Quantum Chemical Methodologies for Intermolecular Interactions

Beyond the properties of a single molecule, computational methods can shed light on the crucial role of intermolecular interactions in the solid state or in solution. These non-covalent forces, such as π-π stacking and hydrogen bonding, can significantly influence crystal packing, molecular conformation, and even photophysical properties.

Hirshfeld surface analysis, which is based on the electron density calculated by DFT, is a powerful technique for visualizing and quantifying intermolecular contacts within a crystal. researchgate.net Studies on copper(I) complexes of 5-phenyl-2,2'-bipyridine have used this method to show that the crystal structures are dominated by H···H and C···H contacts. researchgate.netrsc.org The charge and energy decomposition method known as ETS-NOCV (Extended Transition State with Natural Orbitals for Chemical Valence) can also be employed to quantitatively analyze the forces, such as electrostatic attraction, Pauli repulsion, and orbital interactions, that contribute to the stability of the complexes. rsc.org

Bader's Atoms-in-Molecules (AIM) Theory for Binding Site Analysis

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines chemical concepts such as atoms and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.deias.ac.in By analyzing the critical points of the electron density (ρ) and its Laplacian (∇²ρ), AIM provides a rigorous method for identifying and characterizing interatomic interactions, including covalent bonds, hydrogen bonds, and van der Waals interactions. ias.ac.inacs.org

The application of AIM theory to systems containing 5-Phenyl-2,4'-bipyridine would allow for a detailed analysis of the binding sites and the nature of the interactions within its complexes and supramolecular structures. For instance, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. ias.ac.in The properties at the BCP, such as the electron density (ρ_BCP) and the Laplacian of the electron density (∇²ρ_BCP), provide quantitative information about the strength and nature of the interaction.

Table 2: Typical AIM Parameters for Characterizing Interactions in Phenyl-Bipyridine Systems

| Interaction Type | ρ_BCP (a.u.) | ∇²ρ_BCP (a.u.) | Interpretation |

| Covalent Bond (C-C in phenyl) | ~0.25 - 0.30 | < 0 | Shared-shell interaction, concentration of electron density at the BCP. |

| Covalent Bond (C-N in pyridine) | ~0.30 - 0.35 | < 0 | Polar covalent bond with significant charge concentration at the BCP. |

| Metal-Ligand (e.g., N→Metal) | 0.05 - 0.15 | > 0 or < 0 | Can range from closed-shell (ionic) to shared-shell (covalent) character depending on the metal and ligand. |

| Hydrogen Bond (e.g., N···H-C) | 0.002 - 0.035 | > 0 | Closed-shell interaction, depletion of electron density at the BCP, typical for non-covalent interactions. acs.org |

| π-π Stacking | ~0.001 - 0.01 | > 0 | Very weak closed-shell interaction. |

Note: The values in this table are representative and derived from general principles of AIM theory and studies on related molecular systems.

Molecular Dynamics Simulations for Supramolecular Assembly and Reactivity

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, supramolecular assembly, and reaction mechanisms at the atomic level.

In the context of reactivity, MD simulations can be used to explore the reaction pathways of catalysts based on this compound. For example, in the study of Re(I) bipyridine catalysts for CO₂ reduction, MD simulations have shown how supramolecular assembly can promote a hydrogen-bonded dimer that catalyzes the reaction at a lower overpotential. researchgate.netacs.orgnih.gov These simulations can provide insights into the structural and dynamic factors that control catalytic activity.

Table 3: Representative Parameters and Outputs of a Molecular Dynamics Simulation of this compound Supramolecular Assembly

| Simulation Parameter | Value/Description | Purpose |

| System | Multiple this compound molecules in a solvent box (e.g., water or chloroform) | To model the self-assembly process in a realistic environment. |

| Force Field | e.g., AMBER, CHARMM, GROMOS | To describe the potential energy of the system as a function of atomic coordinates. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To control the thermodynamic conditions of the simulation (temperature, volume, pressure). |

| Simulation Time | Nanoseconds to Microseconds | To allow sufficient time for the system to equilibrate and for assembly events to occur. |

| Key Outputs | ||

| Radial Distribution Functions (RDFs) | g(r) between specific atom pairs | To quantify the probability of finding one atom at a certain distance from another, revealing key intermolecular contacts. |

| Root Mean Square Deviation (RMSD) | Time evolution of the RMSD of the backbone atoms | To assess the stability and convergence of the simulation and the assembled structures. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds | To identify the role of hydrogen bonding in stabilizing the supramolecular assembly. |

| Principal Component Analysis (PCA) | Dominant modes of collective atomic motion | To identify the large-scale conformational changes during assembly. |

Note: This table provides a general overview of a typical MD simulation setup and the kind of data that can be obtained.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes

While established methods for the synthesis of bipyridine derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a critical research direction. mdpi.com Future efforts will likely focus on transition-metal-catalyzed C-H activation and cross-coupling reactions, which offer atom-economical alternatives to traditional methods that often require pre-functionalized starting materials. mdpi.com The development of novel catalysts, such as dinuclear palladium pincer complexes, and the exploration of transition-metal-free methodologies are expected to yield higher conversion rates and milder reaction conditions. mdpi.compreprints.org Furthermore, strategies that allow for the direct and selective functionalization of the pyridine (B92270) rings will be instrumental in creating a wider array of 5-Phenyl-2,4'-bipyridine derivatives with tailored properties. mdpi.com The use of polymer-supported reagents could also offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. mdpi.com

Exploration of New Metal Complexes with Tunable Properties

The coordination of this compound to various metal centers is a cornerstone of its application. Future research will undoubtedly explore the synthesis and characterization of new metal complexes with a focus on tuning their electronic, optical, and catalytic properties. A significant area of interest lies in the use of abundant and affordable metals like copper(I), which have shown potential in light-emitting devices and photovoltaics. researchgate.net The careful selection of ancillary ligands in mixed-ligand complexes will be crucial for optimizing the photophysical properties of these materials. researchgate.net For instance, in copper(I) complexes, the combination of sterically demanding and highly conjugated bipyridine ligands with specific phosphine (B1218219) ligands can influence the thermodynamic stability and luminescent characteristics of the resulting complexes. researchgate.net The synthesis of complexes with lanthanide ions such as europium(III) and samarium(III) also presents opportunities for developing materials with unique photoluminescent properties. polyu.edu.hkresearchgate.net

Deepening the Understanding of Complex Photophysical Processes

A thorough understanding of the photophysical processes that govern the behavior of this compound and its metal complexes is essential for designing advanced materials. Future research will employ a combination of experimental techniques, such as time-resolved spectroscopy, and theoretical calculations to unravel the nature of excited states and energy transfer mechanisms. polyu.edu.hkrsc.org For example, in push-pull fluorophores based on a 2,2'-bipyridine (B1663995) core, understanding the intramolecular charge transfer (ICT) processes is key to achieving high fluorescence quantum yields. rsc.org Theoretical calculations can help to confirm processes like planarized ICT (PLICT) and to predict the hyperpolarizability of these molecules. rsc.org Furthermore, investigating the influence of the solvent environment and subtle structural modifications on the photophysical properties will provide valuable insights for the rational design of materials with specific optical responses. rsc.orgresearchgate.net

Advanced Materials Design for Enhanced Optoelectronic and Sensing Performance

The inherent properties of this compound make it a promising candidate for the development of advanced materials for optoelectronics and sensing. Future research will focus on incorporating this moiety into larger, well-defined architectures such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) to create materials with enhanced properties. uni-muenchen.demdpi.com The design of such materials will aim to control factors like stacking behavior and intermolecular interactions to tune their optical and electronic characteristics. uni-muenchen.de For sensing applications, the development of fluorophores based on this compound that exhibit solvatochromism or respond to specific analytes will be a key area of exploration. rsc.orgmdpi.com The ability to create materials that are sensitive to changes in their environment opens up possibilities for applications in chemical sensing and biological imaging. rsc.org

Targeted Therapeutic Applications and Mechanistic Insights

The biological activity of bipyridine-containing compounds has spurred interest in their potential therapeutic applications. Future research in this area will focus on the design of this compound derivatives with targeted anticancer or antimicrobial properties. researchgate.net A promising strategy involves the conjugation of these compounds to targeting moieties, such as triphenylphosphine (B44618) (TPP), to facilitate their accumulation in specific cellular organelles like mitochondria. mdpi.com This approach can enhance the therapeutic efficacy while minimizing off-target toxicity. mdpi.com Mechanistic studies will be crucial to understand how these compounds exert their biological effects, for instance, by inducing the generation of reactive oxygen species (ROS) for photodynamic therapy or by inhibiting specific enzymes. researchgate.net

Integration of Machine Learning and AI in Compound Design and Property Prediction

Q & A

Q. What are the established synthetic routes for 5-phenyl-2,4'-bipyridine and its derivatives?

The synthesis of this compound derivatives often involves Schiff base reactions and subsequent functionalization. For example, monoethanolamine-based Schiff bases can react with tosyl chloride to form N-tosyloxazolidine derivatives containing a 2,2'-bipyridine fragment. This method enables the introduction of electron-withdrawing or donating groups for tailored applications in catalysis or photochemistry . Copper(I) complexes with 5-phenyl-2,2'-bipyridine (L) are synthesized using CuI or [Cu(CH₃CN)₄]BF₄ with triphenylphosphine, yielding heteroleptic complexes such as [CuL(PPh₃)I] and [CuL(PPh₃)₂]BF₄ .

Q. How is structural characterization performed for this compound complexes?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For instance, 5-phenyl-2,2'-bipyridine (L) crystallizes in the monoclinic space group P2₁/c with disordered orientations. Copper(I) complexes derived from L exhibit distinct ionic or neutral structures depending on counterions (e.g., iodide vs. BF₄⁻), confirmed via single-crystal X-ray diffraction . SHELX programs are critical for resolving dynamic behaviors in solution, such as ligand exchange in DMSO-d₆ observed via NMR .

Q. What experimental techniques are used to study the coordination chemistry of this compound?

Cyclometalation reactions with transition metals (e.g., Ru(II)) are analyzed using UV-vis spectroscopy, cyclic voltammetry, and X-ray crystallography. The phenyl substituent at the 5-position enhances conjugation, influencing metal-to-ligand charge transfer (MLCT) transitions. For example, dichlorobis(6-phenyl-2,2'-bipyridine)ruthenium(II) complexes show structural and electronic variations compared to unsubstituted analogs .

Advanced Research Questions

Q. How do photophysical properties of this compound complexes vary with substituents and metal ions?

The phenyl group at the 5-position induces a red-shift in emission maxima due to extended π-conjugation. Copper(I) complexes with L and PPh₃ exhibit luminescence tunable by counterions: neutral [CuL(PPh₃)I] shows weaker emission, while ionic [CuL(PPh₃)₂]BF₄ displays enhanced quantum yields. Time-dependent DFT calculations correlate emission profiles with ligand-centered transitions and MLCT states . Contradictions arise in aggregation-induced emission (AIE) studies: biphenyl-like derivatives (e.g., L3) exhibit AIE, while extended aromatic systems (e.g., L6) show aggregation-caused quenching (ACQ), highlighting the role of restricted intramolecular rotation .

Q. What strategies optimize catalytic or electrochemical performance of this compound-based metal complexes?

Heteroleptic design (e.g., mixing L with phosphine ligands) enhances stability and redox activity. For example, [CuL(PPh₃)₂]BF₄ exhibits dynamic ligand behavior in solution, enabling tunable catalytic sites for CO₂ reduction or organic transformations . In dye-sensitized solar cells, Ru(II) complexes with L show improved charge separation compared to 2,2'-bipyridine analogs, attributed to the phenyl group’s electron-donating effects .

Q. How can this compound derivatives be applied in environmental or energy research?

Samarium(III) complexes incorporating L form 1D-polymer structures upon CO₂ absorption, demonstrating potential for carbon capture. The ligand’s rigidity and coordination flexibility enable reversible binding of CO₂, as observed in X-ray diffraction and gas sorption studies . Additionally, Re(I)-polypyrrole films with L derivatives serve as efficient electrocatalysts for aqueous CO₂-to-CO conversion, with Faradaic efficiencies >80% .

Q. What methodological approaches resolve contradictions in emission behavior across studies?

Discrepancies in AIE vs. ACQ phenomena require systematic aggregation-state analysis. Techniques include:

- Solvatochromism studies to assess solvent-polarity effects on emission.

- Time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways.

- DFT calculations to model electronic structures in aggregated vs. monomeric states .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for cyclometalation reactions to avoid ligand hydrolysis .

- Crystallography : Use SHELXD for structure solution and SHELXL for refinement, accounting for disorder via PART instructions .

- Spectroscopy : Combine NMR (for dynamic behavior) and EPR (for radical intermediates) to validate redox-active complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |